(2-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a piperidinyl ring, which is further substituted with a 5-methyl-1,3,4-thiadiazol moiety.
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may interact with enzymes or proteins involved in DNA replication.
Mode of Action
It is known that 1,3,4-thiadiazol derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that the compound may interfere with the normal functioning of these cells, leading to their death or growth inhibition.
Biochemical Pathways
Given its potential to disrupt dna replication , it can be inferred that the compound may affect pathways related to cell division and growth. The downstream effects of this disruption could include cell death or growth inhibition, particularly in bacterial and cancer cells.
Result of Action
Given its potential to disrupt dna replication , the compound may lead to cell death or growth inhibition in bacterial and cancer cells.
Action Environment
One study suggests that fluorescence emissions of a related compound can be influenced by factors such as hydrogen ion concentration, temperature fluctuations, solvent polarity, and aggregation effects . These factors could potentially influence the action and stability of (2-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone as well.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidinyl core. One common approach is to react 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine with a fluorophenyl carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.
Reduction: : The piperidinyl ring can be reduced to form a piperidine derivative.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperidinyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Substituted piperidines.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has potential as a bioactive compound in drug discovery.
Medicine: : It may have applications in the development of new therapeutic agents.
Industry: : It can be used in the production of advanced materials and chemicals.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorophenyl group and the 5-methyl-1,3,4-thiadiazol moiety. Similar compounds include:
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
1-(4-Fluorophenyl)-2-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)thioacetamide
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c1-10-17-18-14(21-10)11-5-4-8-19(9-11)15(20)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHFMOYSSZCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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